molecular formula C12H17NO B3162626 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 87927-03-5

8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B3162626
Key on ui cas rn: 87927-03-5
M. Wt: 191.27 g/mol
InChI Key: XRZAVVBRBHHNIA-UHFFFAOYSA-N
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Patent
US04788121

Procedure details

Then 243 parts of 2,5-dimethyl-8-methoxyquinoline in 0.6 l propanol and 20 parts Raney nickel were hydrogenated at 80° C. under 6.9 MPa for 4 hours. This was filtered and solvent stripped under reduced pressure and distilled in vacuum to yield 60% of 2,5-dimethyl-8-methoxy-1,2,3,4-tetrahydroquinoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([O:13][CH3:14])[CH:6]=[CH:7][C:8]=2[CH3:12])[N:3]=1>C(O)CC.[Ni]>[CH3:1][CH:2]1[CH2:11][CH2:10][C:9]2[C:4](=[C:5]([O:13][CH3:14])[CH:6]=[CH:7][C:8]=2[CH3:12])[NH:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC2=C(C=CC(=C2C=C1)C)OC
Name
Quantity
0.6 L
Type
solvent
Smiles
C(CC)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
This was filtered
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1NC2=C(C=CC(=C2CC1)C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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